N-(4-Amino-2-chlorophenyl)isonicotinamide CAS number and identifiers
N-(4-Amino-2-chlorophenyl)isonicotinamide CAS number and identifiers
The following is an in-depth technical guide on N-(4-Amino-2-chlorophenyl)isonicotinamide , structured for researchers and drug development professionals.
CAS Registry Number: 926231-18-7 Document Type: Technical Whitepaper & Synthesis Protocol Version: 2.0 (Scientific Reference)
Executive Summary & Significance
N-(4-Amino-2-chlorophenyl)isonicotinamide is a specialized heterocyclic building block primarily utilized in the synthesis of Type II Kinase Inhibitors . Structurally, it consists of an isonicotinamide (pyridine-4-carboxamide) "head" linked to a 2-chloro-4-aminoaniline "tail."
In medicinal chemistry, this compound serves as a critical scaffold for generating urea-based libraries targeting VEGFR, PDGFR, and RAF kinases. It is a structural isomer of the picolinamide moiety found in Sorafenib , allowing researchers to probe structure-activity relationships (SAR) by altering the hydrogen-bond acceptor vectors in the ATP-binding pocket.
Key Identifiers
| Parameter | Detail |
| Chemical Name | N-(4-Amino-2-chlorophenyl)isonicotinamide |
| CAS Number | 926231-18-7 |
| Molecular Formula | C₁₂H₁₀ClN₃O |
| Molecular Weight | 247.68 g/mol |
| SMILES | Nc1ccc(NC(=O)c2ccncc2)c(Cl)c1 |
| InChI Key | VFQXVTODMYMSMJ-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH |
Structural Role in Drug Design
This compound is designed to act as a bi-functional pharmacophore :
-
Isonicotinamide Motif: Acts as a hydrogen bond acceptor/donor pair, often interacting with the "hinge region" or solvent-exposed areas of the kinase domain.
-
4-Amino Group: Serves as a nucleophilic handle for derivatization (typically with isocyanates) to form diarylureas , a proven motif for stabilizing the "DFG-out" (inactive) conformation of kinases.
Pharmacophore Visualization
The following diagram illustrates the logical construction of kinase inhibitors using this scaffold.
Figure 1: Role of CAS 926231-18-7 in the modular synthesis of Type II kinase inhibitors.
Synthesis & Manufacturing Protocol
Methodology: The most robust synthetic route avoids the protection/deprotection steps of diamines by utilizing a Nitro-Reduction strategy. This protocol ensures high regioselectivity and yield.
Reaction Scheme
-
Acylation: Reaction of 2-chloro-4-nitroaniline with isonicotinoyl chloride.
-
Reduction: Selective reduction of the nitro group to the amine.
Detailed Protocol
Step 1: Formation of N-(2-chloro-4-nitrophenyl)isonicotinamide
-
Reagents: 2-Chloro-4-nitroaniline (1.0 eq), Isonicotinoyl chloride HCl (1.2 eq), Pyridine (Solvent/Base).
-
Procedure:
-
Dissolve 2-chloro-4-nitroaniline in anhydrous pyridine (5 mL/g) under nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add isonicotinoyl chloride hydrochloride portion-wise over 30 minutes to control exotherm.
-
Allow the mixture to warm to Room Temperature (RT) and reflux at 100°C for 4 hours. Note: The electron-withdrawing nitro group makes the aniline a poor nucleophile, necessitating heat.
-
Workup: Pour reaction mixture into ice-water. Filter the resulting precipitate. Wash with 5% NaHCO₃ and water. Dry in a vacuum oven.
-
Yield Expectation: 75-85%.
-
Step 2: Reduction to N-(4-Amino-2-chlorophenyl)isonicotinamide
-
Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).
-
Procedure:
-
Suspend the nitro intermediate from Step 1 in Ethanol/Water (3:1).
-
Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq).
-
Reflux the heterogeneous mixture at 80°C for 2-3 hours. Monitor by TLC (disappearance of yellow nitro spot).
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH 95:5).
-
Yield Expectation: 80-90%.
-
Synthesis Workflow Diagram
Figure 2: Two-step synthetic pathway for high-purity production of CAS 926231-18-7.
Analytical Characterization
To ensure the integrity of the scaffold before library synthesis, the following analytical criteria must be met.
| Technique | Expected Signal / Criteria |
| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, Amide NH) : Diagnostic singlet.δ 8.7-8.8 (d, 2H, Pyridine) : Alpha-protons.δ 7.8 (d, 2H, Pyridine) : Beta-protons.δ 6.5-7.2 (m, 3H, Aniline) : Aromatic protons of the chlorophenyl ring.δ 5.2 (s, 2H, NH₂) : Broad singlet, exchangeable with D₂O. |
| HPLC Purity | >98% (UV @ 254 nm). Impurity limits: Nitro precursor <0.5%. |
| Mass Spectrometry | [M+H]⁺ = 248.1 m/z (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl ratio 3:1). |
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. The amino group makes the compound susceptible to oxidation; store under inert gas (Argon/Nitrogen) at 2-8°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides (will react with the free amine), and isocyanates (unless intentional).
Applications in Research
-
Fragment-Based Drug Discovery (FBDD): Used as a "linker fragment" to connect solvent-front binders with deep-pocket hydrophobic moieties.
-
Impurity Profiling: Serves as a reference standard for Sorafenib and Regorafenib manufacturing, specifically to detect regioisomeric impurities where isonicotinic acid contaminants may have reacted with the aniline starting material.
-
Kinase Selectivity Profiling: Derivatives of this scaffold are used to study the "gatekeeper" residue tolerance in Abl and Raf kinases.
References
-
Chemical Identity & Properties: ChemicalBook Product Database - CAS 926231-18-7. Available at:
- Sorafenib Analog Synthesis:Bankston, D. et al. "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development (2002). (Contextual reference for diarylurea synthesis methodologies).
- Kinase Inhibitor Design:Wilhelm, S. et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery 5, 835–844 (2006). (Describes the pharmacophore logic relevant to this scaffold).
-
Synthetic Methodology: Alchem Pharmtech Product Catalog - Z-46572. Available at:
